Dimoxyline

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-ethoxy-3-methoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-6-27-19-8-7-15(11-20(19)24-3)10-18-17-13-22(26-5)21(25-4)12-16(17)9-14(2)23-18/h7-9,11-13H,6,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFABMCCMPXXBFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CC2=NC(=CC3=CC(=C(C=C32)OC)OC)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10163559 | |

| Record name | Dimoxyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147-27-3 | |

| Record name | Dimoxyline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimoxyline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimoxyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMOXYLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46X4C9TILS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Dimoxyline

It is important to note that the term "Dimoxyline" is often confused with "Doxycycline," a common tetracycline (B611298) antibiotic. This guide pertains specifically to this compound, a distinct chemical entity.

This technical guide provides a comprehensive overview of the chemical structure of this compound. Due to the limited publicly available information on this compound, this document focuses on its chemical identity as established in chemical databases. At present, there is a significant lack of published research on the synthesis, pharmacological activity, experimental protocols, and signaling pathways of this compound.

Core Chemical Structure and Identifiers

This compound is chemically identified as an isoquinolin-2-ium (B8376362) compound. Its core structure consists of a dimethoxy-substituted isoquinoline (B145761) ring linked to an ethoxy-methoxyphenyl methyl group.

Chemical Structure

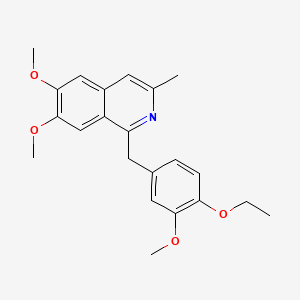

The two-dimensional chemical structure of this compound hydrochloride is presented below:

Caption: 2D structure of this compound hydrochloride.

Chemical Data

A summary of the key chemical identifiers for this compound hydrochloride is provided in the table below for easy reference.

| Identifier | Value |

| IUPAC Name | 1-[(4-ethoxy-3-methoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinolin-2-ium chloride |

| Molecular Formula | C22H26ClNO4 |

| Molecular Weight | 403.9 g/mol |

| SMILES | CCOC1=C(C=C(C=C1)CC2=[NH+]C(=CC3=CC(=C(C=C32)OC)OC)C)OC.[Cl-] |

| PubChem CID | 22056 |

Experimental Data and Protocols

Signaling Pathways and Logical Relationships

Due to the absence of pharmacological studies, the signaling pathways through which this compound may exert biological effects have not been elucidated. Therefore, a diagrammatic representation of its signaling cascade cannot be provided at this time.

Conclusion

This compound is a distinct chemical compound with a defined structure. However, there is a notable absence of scientific literature detailing its synthesis, biological activity, and mechanism of action. This presents a significant knowledge gap and an opportunity for future research. Researchers and drug development professionals are encouraged to initiate studies to explore the potential therapeutic applications of this molecule. Further investigation is required to understand its pharmacological profile and to develop experimental protocols for its study.

An In-depth Technical Guide to Dimoxyline (CAS Number: 147-27-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimoxyline, with the CAS number 147-27-3, is an isoquinoline (B145761) alkaloid derivative. This technical guide provides a comprehensive overview of its chemical and physical properties, pharmacological actions, and relevant experimental protocols. While detailed contemporary research on this compound is limited, this document consolidates available data and draws logical inferences from the study of similar isoquinoline compounds to present a thorough understanding of its potential as a vasodilator. The guide includes structured data tables for easy reference, detailed experimental methodologies, and a proposed signaling pathway for its vasodilatory effects visualized using Graphviz.

Chemical and Physical Properties

This compound, also known as Dioxyline, is chemically identified as 1-[(4-Ethoxy-3-methoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinoline.[1] Its core structure is based on the isoquinoline scaffold, a class of compounds known for their diverse pharmacological activities.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 147-27-3 | [1] |

| Molecular Formula | C22H25NO4 | [1] |

| Molecular Weight | 367.44 g/mol | [1] |

| IUPAC Name | 1-[(4-ethoxy-3-methoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinoline | [1] |

| Synonyms | Dioxyline, Paveril | [2] |

| Melting Point | 124-125 °C | [2] |

| Appearance | Crystalline powder | |

| Solubility | Data not readily available |

Pharmacological Properties

Based on its isoquinoline structure and historical use under the trade name Paveril, this compound is understood to function as a vasodilator. Vasodilators relax the smooth muscle in blood vessels, leading to the widening of these vessels and a subsequent decrease in blood pressure.[3][4]

Proposed Mechanism of Action: Vasodilation

While direct studies on the specific mechanism of this compound are scarce, the vasodilatory effects of similar isoquinoline derivatives are well-documented.[5] These compounds often exert their effects by modulating intracellular calcium levels, which are crucial for smooth muscle contraction. The proposed mechanism for this compound involves the inhibition of calcium influx and release, leading to smooth muscle relaxation.

This is likely achieved through two primary pathways:

-

Inhibition of Calcium Channels: this compound may block voltage-dependent and receptor-operated calcium channels on the smooth muscle cell membrane. This action prevents the influx of extracellular calcium, a key trigger for muscle contraction.[5]

-

Inhibition of Intracellular Calcium Release: The compound may also interfere with the release of calcium from intracellular stores, such as the sarcoplasmic reticulum.[5]

Furthermore, some vasodilators in this class act as phosphodiesterase (PDE) inhibitors.[6][7] PDEs are enzymes that break down cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two important second messengers that promote smooth muscle relaxation. By inhibiting PDEs, this compound could potentially increase the intracellular concentrations of cAMP and cGMP, leading to vasodilation.

Therapeutic Use

Historically, this compound was marketed under the name "Paveril," suggesting its use as a vasodilator for conditions such as hypertension or peripheral vascular disease. However, detailed clinical data and current therapeutic applications are not well-documented in recent literature.

Toxicology

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of isoquinoline derivatives like this compound involves the Bischler-Napieralski reaction.[8] The synthesis of a similar compound, 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) hydrochloride, has been described in a one-pot method which can be adapted.[9]

Protocol: Synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride (Illustrative)

-

Materials: 3,4-dimethoxy phenethylamine (B48288), formylation reagent, oxalyl chloride, phosphotungstic acid, alcohol solvent.

-

Procedure:

-

React 3,4-dimethoxy phenethylamine with a formylation reagent to produce an intermediate solution.

-

Further react the intermediate solution with a solution containing oxalyl chloride.

-

After the reaction is complete, add phosphotungstic acid to catalyze the ring closure.

-

Add an alcohol solvent for oxalic acid removal.

-

Cool and crystallize the reaction liquid.

-

Filter, leach the filter cake, and dry to obtain the target product.[9]

-

Note: This is a generalized protocol for a related compound and would require optimization for the specific synthesis of this compound.

Analytical Methods for Isoquinoline Alkaloids

High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for the analysis and quantification of isoquinoline alkaloids like this compound.[1]

Protocol: HPLC Analysis of Isoquinoline Alkaloids

-

Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[1]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[1]

-

Flow Rate: Typically 1.0 mL/min.[1]

-

Detection Wavelength: 280 nm is a common wavelength for the detection of many isoquinoline alkaloids.[1]

-

Sample Preparation:

-

Prepare a stock solution of the this compound standard in a suitable solvent like methanol.

-

Create a series of working standard solutions at different concentrations to generate a calibration curve.

-

For analysis of this compound in a sample matrix, an appropriate extraction method should be employed, followed by filtration through a 0.45 µm syringe filter before injection.[1]

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The concentration of this compound in the sample can be determined by comparing its peak area to the calibration curve.[1]

Other analytical techniques that can be used for the identification and analysis of isoquinoline alkaloids include Capillary Electrophoresis-Mass Spectrometry (CE-MS) and Ion Mobility Spectrometry (IMS).[2][10]

Mandatory Visualizations

Proposed Signaling Pathway for this compound-Induced Vasodilation

Caption: Proposed mechanism of this compound-induced vasodilation.

General Experimental Workflow for HPLC Analysis

Caption: General workflow for HPLC analysis of this compound.

Conclusion

This compound (CAS: 147-27-3) is an isoquinoline derivative with historical use as a vasodilator. While current research on this specific compound is limited, its chemical structure strongly suggests a mechanism of action involving the modulation of intracellular calcium levels and potentially the inhibition of phosphodiesterases, leading to smooth muscle relaxation. The provided experimental protocols for synthesis and analysis offer a foundation for further investigation into its pharmacological properties. This technical guide serves as a valuable resource for researchers and scientists interested in exploring the therapeutic potential of this compound and other related isoquinoline alkaloids. Further studies are warranted to fully elucidate its mechanism of action, efficacy, and safety profile for potential modern therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CV Pharmacology | Vasodilator Drugs [cvpharmacology.com]

- 4. Vasodilators - Mayo Clinic [mayoclinic.org]

- 5. Vasodilation effect of 2-benzyl-5-hydroxy-6-methoxy-3, 4-dihydroisoquinolin-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

- 7. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]

- 10. Selective and Simple Determination of Isoquinoline Alkaloids in Papaver Species by Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Dimoxyline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The synthesis of Dimoxyline from papaverine (B1678415) is not a well-documented process in publicly available scientific literature. This guide, therefore, outlines a plausible de novo synthetic route to this compound based on established chemical principles, primarily the Bischler-Napieralski isoquinoline (B145761) synthesis. This approach is considered more likely for industrial production than a multi-step modification of papaverine due to the chemical transformations required.

This compound, with the IUPAC name 1-[(4-ethoxy-3-methoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinolin-2-ium chloride, is a papaverine analogue. Its structure features an ethoxy group in place of a methoxy (B1213986) group on the benzyl (B1604629) ring, a methyl group at the 3-position of the isoquinoline core, and a quaternized isoquinoline nitrogen.

Proposed De Novo Synthetic Pathway

The synthesis of this compound can be logically approached through a convergent synthesis strategy culminating in the construction of the isoquinoline core via the Bischler-Napieralski reaction, followed by subsequent modifications. The key steps are:

-

Synthesis of Precursor A: 2-(4-Ethoxy-3-methoxyphenyl)acetic acid.

-

Synthesis of Precursor B: 2-(3,4-Dimethoxyphenyl)ethanamine (Homoveratrylamine).

-

Amide Formation: Coupling of Precursor A and Precursor B.

-

Bischler-Napieralski Cyclization: Intramolecular cyclization to form the dihydroisoquinoline ring.

-

Aromatization: Dehydrogenation to the isoquinoline.

-

C3-Methylation: Introduction of a methyl group at the 3-position.

-

N-Methylation: Quaternization of the isoquinoline nitrogen to yield this compound.

A schematic of this proposed synthetic workflow is presented below.

Caption: Proposed de novo synthetic workflow for this compound.

Experimental Protocols

The following are detailed, representative experimental protocols for each major step of the proposed synthesis. These are based on established literature procedures for analogous transformations.

Synthesis of Precursor A: 2-(4-Ethoxy-3-methoxyphenyl)acetic acid

Step 1.1: Ethylation of Vanillin to Ethyl Vanillin

-

Materials: Vanillin, Ethyl iodide (EtI), Potassium carbonate (K₂CO₃), Acetone.

-

Procedure: To a solution of vanillin in acetone, an excess of potassium carbonate is added, followed by the dropwise addition of ethyl iodide. The mixture is refluxed for 8-12 hours. After cooling, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure. The resulting crude ethyl vanillin can be purified by recrystallization from ethanol/water.

Step 1.2: Conversion of Ethyl Vanillin to 4-Ethoxy-3-methoxyphenylacetonitrile

-

Procedure:

-

Ethyl vanillin is reduced to the corresponding alcohol using sodium borohydride (B1222165) (NaBH₄) in methanol.

-

The alcohol is then converted to the benzyl chloride by reaction with thionyl chloride (SOCl₂) in an inert solvent like dichloromethane (B109758).

-

The resulting 4-ethoxy-3-methoxybenzyl chloride is reacted with sodium cyanide (NaCN) in a polar aprotic solvent such as DMSO or DMF to yield 4-ethoxy-3-methoxyphenylacetonitrile.

-

Step 1.3: Hydrolysis to 2-(4-Ethoxy-3-methoxyphenyl)acetic acid

-

Procedure: The nitrile from the previous step is hydrolyzed to the carboxylic acid by heating with a strong acid (e.g., aqueous H₂SO₄) or a strong base (e.g., aqueous NaOH followed by acidic workup).

Synthesis of Precursor B: 2-(3,4-Dimethoxyphenyl)ethanamine

-

Materials: Veratraldehyde, Nitromethane, Ammonium (B1175870) acetate (B1210297), Lithium aluminum hydride (LiAlH₄) or H₂/Pd-C, Ethanol, Hydrochloric acid.

-

Procedure:

-

Henry Reaction: Veratraldehyde is condensed with nitromethane in the presence of a base catalyst (e.g., ammonium acetate in acetic acid) to form 3,4-dimethoxy-β-nitrostyrene.

-

Reduction: The nitrostyrene is then reduced to the corresponding phenethylamine. This can be achieved using a powerful reducing agent like LiAlH₄ in THF or through catalytic hydrogenation with H₂ gas over a palladium on carbon (Pd/C) catalyst in an acidic ethanolic solution[1].

-

Amide Formation

-

Materials: 2-(4-Ethoxy-3-methoxyphenyl)acetic acid, Thionyl chloride (SOCl₂), 2-(3,4-Dimethoxyphenyl)ethanamine, Triethylamine (B128534) (Et₃N), Dichloromethane (DCM).

-

Procedure: The carboxylic acid (Precursor A) is first converted to the more reactive acyl chloride by treatment with thionyl chloride. The resulting acyl chloride is then slowly added to a solution of the amine (Precursor B) and a base like triethylamine in an inert solvent such as dichloromethane at 0°C. The reaction is typically stirred at room temperature until completion.

Bischler-Napieralski Cyclization

-

Materials: The amide from the previous step, Phosphorus oxychloride (POCl₃), Toluene.

-

Procedure: The amide is dissolved in a dry, non-polar solvent like toluene, and phosphorus oxychloride is added. The mixture is then heated to reflux for several hours[2][3][4]. The reaction proceeds via an intramolecular electrophilic aromatic substitution to form the 3,4-dihydroisoquinoline (B110456) derivative.

Aromatization

-

Materials: The dihydroisoquinoline intermediate, Palladium on carbon (Pd/C), a high-boiling point solvent (e.g., decalin or mesitylene).

-

Procedure: The dihydroisoquinoline is heated with a catalytic amount of Pd/C in a high-boiling point solvent to effect dehydrogenation to the aromatic isoquinoline.

C3-Methylation

-

Procedure: The introduction of a methyl group at the C3 position of the isoquinoline ring is a challenging step. One potential route involves the use of organometallic reagents. For instance, a lithiated intermediate of a protected isoquinoline derivative could be reacted with a methylating agent like methyl iodide. Another possibility involves a more complex multi-step sequence.

N-Methylation

-

Materials: The C3-methylated isoquinoline, Methyl iodide (CH₃I), Acetonitrile.

-

Procedure: The isoquinoline derivative is dissolved in a solvent like acetonitrile, and an excess of methyl iodide is added. The reaction mixture is stirred, often with heating, to facilitate the quaternization of the nitrogen atom, leading to the formation of the this compound salt.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the proposed synthesis, based on literature values for analogous reactions. Actual yields may vary depending on the specific reaction conditions and optimization.

| Step | Reaction | Starting Material(s) | Key Reagents | Typical Yield (%) |

| 1.1 | Ethylation | Vanillin | EtI, K₂CO₃ | > 90 |

| 1.2 | Nitrile Formation | Ethyl Vanillin | NaBH₄, SOCl₂, NaCN | 70-80 (over 3 steps) |

| 1.3 | Hydrolysis | 4-Ethoxy-3-methoxyphenylacetonitrile | H₂SO₄ or NaOH | > 90 |

| 2.1 | Henry Reaction | Veratraldehyde | Nitromethane, NH₄OAc | 80-90 |

| 2.2 | Reduction | 3,4-Dimethoxy-β-nitrostyrene | LiAlH₄ or H₂/Pd-C | 70-95[1] |

| 3 | Amide Formation | Precursors A & B | SOCl₂, Et₃N | 85-95 |

| 4 | Bischler-Napieralski | Amide Intermediate | POCl₃ | 70-90[2][3][4] |

| 5 | Aromatization | Dihydroisoquinoline | Pd/C | > 80 |

| 6 | C3-Methylation | Isoquinoline Intermediate | Organometallic reagents | Variable |

| 7 | N-Methylation | C3-Methylated Isoquinoline | CH₃I | > 90 |

Logical Relationships in the Bischler-Napieralski Reaction

The core of this synthetic strategy is the Bischler-Napieralski reaction. The mechanism involves the activation of the amide carbonyl by a dehydrating agent, followed by an intramolecular cyclization.

Caption: Key steps in the Bischler-Napieralski reaction mechanism.

This guide provides a comprehensive, albeit proposed, pathway for the synthesis of this compound. Researchers and drug development professionals should note that optimization of each step would be necessary to achieve high overall yields and purity. The provided protocols serve as a strong foundation for such developmental work.

References

Dimoxyline solubility in common lab solvents

An In-depth Technical Guide to the Solubility of Doxycycline (B596269) in Common Laboratory Solvents

Disclaimer: This guide pertains to Doxycycline, as searches for "Dimoxyline" consistently yielded results for Doxycycline, suggesting a possible typographical error in the original query.

This technical guide provides a comprehensive overview of the solubility of doxycycline in common laboratory solvents. It is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and analytical workflows.

Quantitative Solubility Data

The solubility of doxycycline is dependent on its form (e.g., hyclate salt or base) and the properties of the solvent, such as pH. The following table summarizes available quantitative solubility data for doxycycline in various common laboratory solvents.

| Compound Form | Solvent | Temperature | Solubility |

| Doxycycline | Water | 25 °C | 0.63 g/L[1] |

| Doxycycline | Aqueous Hydrochloric Acid (pH 2.16) | 25 °C | 50 mg/mL[2] |

| Doxycycline Hyclate | Water | - | Highly Soluble[3] |

| Doxycycline Hydrochloride | Water | - | Soluble[1] |

| Doxycycline Hydrochloride | Methanol | - | Soluble[1] |

| Doxycycline Hydrochloride | Ethanol | - | Slightly Soluble[1] |

| Doxycycline Hydrochloride | Acetone | - | Slightly Soluble[1] |

| Doxycycline Hydrochloride | Chloroform | - | Insoluble[1] |

| Doxycycline Hyclate | Methanol | 278.15–323.15 K | Higher than in ethanol, water, or n-propanol[4] |

| Doxycycline Hyclate | Ethanol | 278.15–323.15 K | Similar to water, lower than methanol[4] |

| Doxycycline Hyclate | n-Propanol | 278.15–323.15 K | Lower than methanol, ethanol, and water[4] |

Experimental Protocols

Equilibrium Solubility Determination (Shake-Flask Method)

A widely accepted method for determining equilibrium solubility is the shake-flask method, guided by principles outlined by organizations such as the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[5][6]

Objective: To determine the saturation concentration of doxycycline in a specific solvent at a controlled temperature.

Materials:

-

Doxycycline (hyclate or base)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Prepare a series of vials containing a known volume of the solvent.

-

Addition of Solute: Add an excess amount of doxycycline to each vial to ensure that a saturated solution is formed. The excess solid should be visible.

-

Equilibration: Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined in preliminary experiments.[5]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant. To prevent precipitation, immediately dilute the aliquot with a suitable solvent.

-

Quantification: Analyze the concentration of doxycycline in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of doxycycline in the solvent, taking into account the dilution factor. The experiment should be performed in triplicate to ensure accuracy.[5][6]

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used method for the accurate quantification of doxycycline in solution.

Instrumentation:

-

HPLC system with a UV detector

-

Data acquisition and processing software

Chromatographic Conditions (Example):

-

Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., potassium dihydrogen phosphate (B84403) at pH 4.0) in a specific ratio (e.g., 40:60 v/v).[8]

-

Flow Rate: 1.0 mL/min[8]

-

Column Temperature: Ambient (e.g., 25 °C)[8]

-

Injection Volume: 10 µL[9]

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of doxycycline of known concentrations in the mobile phase.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration.

-

Sample Analysis: Inject the diluted samples from the solubility experiment into the HPLC system and record the peak areas.

-

Concentration Determination: Determine the concentration of doxycycline in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Signaling Pathways

Doxycycline exerts its biological effects through various signaling pathways. Below are diagrams illustrating its antibacterial mechanism of action and its role in inhibiting the PAR1 signaling pathway, which is relevant to its anti-tumor properties.

Caption: Antibacterial Mechanism of Doxycycline.

Caption: Doxycycline Inhibition of PAR1 Signaling.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for determining the solubility of doxycycline using the shake-flask method followed by HPLC analysis.

Caption: Workflow for Doxycycline Solubility Determination.

References

- 1. doxycycline [chembk.com]

- 2. Solubility of doxycycline in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijrpr.com [ijrpr.com]

- 4. researchgate.net [researchgate.net]

- 5. who.int [who.int]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. HPLC method development for determination of doxycycline in human seminal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and validation of RP-HPLC method for the determination of doxycycline hyclate in spiked human urine and pharmaceuticals [jpccr.eu]

- 9. mtc-usa.com [mtc-usa.com]

In-depth Technical Guide: Discovery and History of Noscapine, a Non-Narcotic Antitussive

Disclaimer: Extensive searches for a drug named "Dimoxyline" did not yield any relevant results. It is highly probable that this name is a misspelling or refers to a compound not widely documented in scientific literature. This guide instead focuses on Noscapine (B1679977) , a well-researched, non-narcotic antitussive agent that is an isoquinoline (B145761) alkaloid, a class of compounds that may be related to the user's interest given the name provided.

Introduction to Noscapine

Noscapine is a phthalideisoquinoline alkaloid derived from the opium poppy (Papaver somniferum). Unlike many other alkaloids from this plant, such as morphine and codeine, noscapine lacks significant analgesic, sedative, or euphoric effects and does not produce addiction.[1][2] It has been primarily utilized as a centrally acting cough suppressant.

Discovery and History

Noscapine was first isolated in 1817 by the French chemist Pierre Jean Robiquet. Initially named "narcotine," it was one of the first alkaloids to be extracted from opium. For a considerable period, its pharmacological properties were not well understood, and it was often considered to be toxic. However, further research in the mid-20th century revealed its potent antitussive effects, leading to its clinical use as a cough suppressant. The name was changed to noscapine to avoid the association with narcotics and to better reflect its non-addictive nature.

Synthesis and Chemical Properties

Noscapine is naturally occurring and can be extracted from opium. However, synthetic routes have also been developed. The molecule has a complex structure with multiple chiral centers.

Chemical Structure: (S)-3-((R)-4-methoxy-6-methyl-5,6,7,8-tetrahydro-[3][4]dioxolo[4,5-g]isoquinolin-5-yl)-6,7-dimethoxyisobenzofuran-1(3H)-one

Mechanism of Action

Noscapine's primary mechanism of action as an antitussive is through the activation of sigma-1 receptors in the brain's cough center, located in the medulla oblongata. This action is distinct from that of opioid antitussives, which act on opioid receptors.

Signaling Pathway for Noscapine's Antitussive Effect

Caption: Noscapine acts as a sigma-1 receptor agonist in the cough center.

Quantitative Data

The efficacy of noscapine as an antitussive has been evaluated in various studies.

| Parameter | Value | Species | Study Type |

| Antitussive ED50 | 10-20 mg/kg (oral) | Guinea Pig | Citric Acid-Induced Cough Model |

| Clinical Adult Dose | 15-30 mg, 3-4 times daily | Human | Clinical Trials |

| Bioavailability | ~30% | Human | Pharmacokinetic Study |

| Half-life | 2.6 - 4.5 hours | Human | Pharmacokinetic Study |

Key Experimental Protocols

Citric Acid-Induced Cough Model in Guinea Pigs

This is a standard preclinical model to evaluate the efficacy of antitussive agents.

Methodology:

-

Animal Acclimatization: Male Dunkin-Hartley guinea pigs are acclimatized to the experimental environment.

-

Cough Induction: Animals are placed in a whole-body plethysmograph and exposed to an aerosol of 0.3 M citric acid for 10 minutes to induce coughing. The number of coughs is recorded.

-

Drug Administration: Noscapine (or vehicle control) is administered orally at varying doses.

-

Post-Dose Challenge: After a set period (e.g., 60 minutes), the animals are re-exposed to the citric acid aerosol, and the number of coughs is recorded again.

-

Data Analysis: The percentage inhibition of the cough response is calculated for each dose to determine the ED50.

Experimental Workflow for Antitussive Efficacy Testing

Caption: Standard workflow for assessing antitussive drug efficacy.

Clinical Studies and Therapeutic Use

Clinical trials have demonstrated that noscapine is an effective and safe antitussive for the symptomatic relief of non-productive cough in adults and children. Its lack of sedative and addictive properties makes it a favorable alternative to codeine.

Logical Relationship of Noscapine's Therapeutic Profile

Caption: Key attributes of Noscapine leading to its clinical application.

Conclusion

Noscapine has a long history as a safe and effective non-narcotic antitussive. Its unique mechanism of action, targeting sigma-1 receptors, distinguishes it from opioid-based cough suppressants. While the user's original query for "this compound" could not be fulfilled, this guide on noscapine provides a comprehensive overview of a relevant drug in the field, adhering to the requested technical and visual specifications. Further clarification on the original drug name is encouraged for a more targeted response.

References

Dimoxyline: An In-depth Technical Guide on the Isoquinoline Alkaloid Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimoxyline, an isoquinoline (B145761) alkaloid analog of papaverine (B1678415), has been identified as a compound with significant vasodilatory properties. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, potential therapeutic applications, and the experimental methodologies used to characterize its effects. Drawing parallels with its parent compound, papaverine, this document elucidates the signaling pathways modulated by this compound and presents available data in a structured format. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of isoquinoline alkaloids for cardiovascular drug development.

Introduction

This compound, also known as Dioxyline, is a member of the isoquinoline class of alkaloids, structurally similar to papaverine.[1] Isoquinoline alkaloids are a diverse group of naturally occurring compounds, many of which exhibit potent pharmacological activities. Papaverine, a well-known non-narcotic opium alkaloid, is recognized for its smooth muscle relaxant and vasodilator effects.[2] As a papaverine analog, this compound is presumed to share a similar pharmacological profile, primarily acting on the cardiovascular system.[1] This guide explores the existing knowledge on this compound, providing a technical framework for its further investigation.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 1-[(4-ethoxy-3-methoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinoline |

| Molecular Formula | C22H25NO4 |

| Molecular Weight | 367.44 g/mol |

| Synonyms | Dioxyline |

| Classification | Isoquinoline Alkaloid |

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound, inferred from its structural analog papaverine, is the non-selective inhibition of phosphodiesterase (PDE) enzymes.[2] PDEs are responsible for the degradation of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDEs, this compound leads to an accumulation of intracellular cAMP and cGMP in smooth muscle cells.[2]

This increase in second messengers activates protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases phosphorylate various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and the dephosphorylation of myosin light chains. This cascade of events results in the relaxation of vascular smooth muscle, causing vasodilation and increased blood flow.[3]

Caption: Signaling pathway of this compound leading to vasodilation.

Quantitative Data

| Compound | Assay | Target | IC50 / EC50 | Reference |

| This compound | Phosphodiesterase Inhibition Assay | PDE (non-selective) | Data not available | - |

| This compound | Vasorelaxation Assay (e.g., Aortic Ring) | Smooth Muscle Relaxation | Data not available | - |

| Papaverine | Phosphodiesterase Inhibition Assay | PDE (non-selective) | ~1-10 µM (general estimate) | [2] |

| Papaverine | Vasorelaxation Assay (e.g., Aortic Ring) | Smooth Muscle Relaxation | ~1-100 µM (varies by tissue) | [4] |

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce. The following are generalized protocols based on standard methods for evaluating the vasodilatory effects of isoquinoline alkaloids.

Ex Vivo Vasorelaxation Assay (Aortic Ring Preparation)

Objective: To determine the vasodilatory effect of this compound on isolated arterial tissue.

Methodology:

-

Tissue Preparation:

-

Euthanize a laboratory animal (e.g., Wistar rat) according to approved ethical protocols.

-

Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit buffer.

-

Remove adherent connective and adipose tissue.

-

Cut the aorta into rings of 2-3 mm in length.

-

-

Mounting:

-

Suspend the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.

-

Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

-

-

Equilibration and Contraction:

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

-

Induce contraction with a vasoconstrictor agent such as phenylephrine (B352888) (e.g., 1 µM) or potassium chloride (e.g., 60 mM).

-

-

Drug Administration:

-

Once a stable contraction plateau is reached, add this compound in a cumulative concentration-dependent manner (e.g., 10^-9 to 10^-4 M).

-

-

Data Analysis:

-

Record the relaxation response at each concentration.

-

Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).

-

Caption: Workflow for an ex vivo vasorelaxation assay.

Phosphodiesterase (PDE) Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on PDE activity.

Methodology:

-

Enzyme and Substrate Preparation:

-

Use a commercially available PDE enzyme preparation (e.g., bovine heart PDE).

-

Prepare a substrate solution containing radiolabeled cAMP or cGMP (e.g., [3H]cAMP or [3H]cGMP).

-

-

Incubation:

-

In a reaction tube, combine the PDE enzyme, the substrate solution, and varying concentrations of this compound.

-

Include a control group without this compound and a positive control with a known PDE inhibitor (e.g., IBMX).

-

Incubate the mixture at 30-37°C for a defined period (e.g., 10-30 minutes).

-

-

Reaction Termination and Separation:

-

Stop the reaction by adding a stopping reagent (e.g., boiling water or acid).

-

Convert the product (e.g., [3H]5'-AMP or [3H]5'-GMP) to its corresponding nucleoside (e.g., [3H]adenosine or [3H]guanosine) using a nucleotidase.

-

Separate the radiolabeled nucleoside from the unreacted radiolabeled cyclic nucleotide using an ion-exchange resin (e.g., Dowex).

-

-

Quantification and Data Analysis:

-

Measure the radioactivity of the eluted nucleoside using a scintillation counter.

-

Calculate the percentage of PDE inhibition for each concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that causes 50% inhibition of PDE activity).

-

Synthesis

Conclusion and Future Directions

This compound, as a structural analog of papaverine, holds promise as a vasodilator with potential therapeutic applications in cardiovascular diseases. Its likely mechanism of action through non-selective phosphodiesterase inhibition provides a solid foundation for further investigation. However, a significant lack of specific quantitative data and detailed experimental studies on this compound highlights a critical gap in the current understanding of this compound.

Future research should focus on:

-

Quantitative Pharmacological Profiling: Determining the IC50 and EC50 values of this compound for various PDE subtypes and in different vascular beds.

-

Mechanism of Action Elucidation: Confirming the precise molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicological profile of this compound in relevant animal models of cardiovascular disease.

-

Synthetic Route Optimization: Developing and optimizing a scalable synthesis method for this compound to facilitate further research and development.

Addressing these research areas will be crucial in fully characterizing the pharmacological profile of this compound and assessing its potential as a novel therapeutic agent.

References

- 1. Papaverine analogs. 8. Comparative actions of papaverine, ethaverine and dioxyline on the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Physiology, Smooth Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Antispasmodic activity of benzylisoquinoline alkaloids analogous to papaverine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dimoxyline: Molecular Properties, Mechanism of Action, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimoxyline, also known as Dioxyline, is a synthetic isoquinoline (B145761) alkaloid and a structural analog of papaverine (B1678415). This document provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, mechanism of action as a phosphodiesterase inhibitor, and its pharmacological effects, particularly on smooth muscle relaxation and vasodilation. This guide is intended for researchers and professionals in the fields of pharmacology and drug development, offering detailed data, experimental protocols, and visual representations of its biological pathways.

Chemical and Physical Properties

This compound is a well-characterized small molecule with the following key identifiers and properties:

| Property | Value |

| Molecular Formula | C₂₂H₂₅NO₄ |

| Molecular Weight | 367.4 g/mol |

| IUPAC Name | 1-[(4-ethoxy-3-methoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinoline |

| CAS Number | 147-27-3 |

| Synonyms | Dioxyline, Dimossilina, Dimoxylinum |

| Physical Description | Solid |

| Melting Point | 124-125 °C |

Pharmacology and Mechanism of Action

This compound functions as a non-selective phosphodiesterase (PDE) inhibitor, a mechanism it shares with its structural analog, papaverine. This inhibition leads to the accumulation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) within smooth muscle cells. The elevated levels of these cyclic nucleotides activate downstream signaling cascades that result in vasodilation and smooth muscle relaxation.

Signaling Pathway

The primary mechanism of action for this compound involves the inhibition of phosphodiesterase enzymes, which are responsible for the degradation of cAMP and cGMP. By inhibiting these enzymes, this compound effectively increases the intracellular concentrations of these second messengers. This leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), which in turn phosphorylate various target proteins. The culmination of this signaling cascade is a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains, leading to the relaxation of smooth muscle tissue.

Experimental Protocols

The following provides a detailed methodology for a key experiment to characterize the smooth muscle relaxant effects of this compound.

In Vitro Smooth Muscle Relaxation Assay (Isolated Organ Bath)

Objective: To determine the concentration-response relationship and calculate the EC₅₀/IC₅₀ values for this compound on isolated smooth muscle tissue.

Materials and Reagents:

-

Isolated smooth muscle tissue (e.g., guinea pig ileum, rat aorta)

-

Physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂

-

Contractile agonist (e.g., acetylcholine, phenylephrine, potassium chloride)

-

This compound stock solution

-

Isolated organ bath system with force transducer and data acquisition software

Procedure:

-

Tissue Preparation: Euthanize the animal according to approved ethical guidelines. Dissect the desired smooth muscle tissue and prepare segments of appropriate size (e.g., 2-3 cm for guinea pig ileum).

-

Mounting the Tissue: Mount the tissue segment in the organ bath chamber containing pre-warmed and aerated physiological salt solution. Attach one end of the tissue to a fixed holder and the other end to an isotonic force transducer.

-

Equilibration: Apply an optimal resting tension to the tissue (e.g., 1 gram) and allow it to equilibrate for a period of 30-60 minutes, with regular washing of the bath solution.

-

Inducing Contraction: Induce a sustained contraction by adding a pre-determined concentration of a contractile agonist to the organ bath. Allow the contraction to stabilize.

-

Cumulative Concentration-Response Curve:

-

Once a stable contraction is achieved, add the lowest concentration of this compound to the bath.

-

Record the relaxation response until it plateaus.

-

Without washing, add the next, higher concentration of this compound and record the response.

-

Continue this cumulative addition until the maximum relaxation is achieved or the concentration range is covered.

-

-

Data Analysis:

-

Express the relaxation at each concentration as a percentage of the maximal contraction induced by the agonist.

-

Plot the percentage of relaxation against the logarithm of the drug concentration to generate a concentration-response curve.

-

Calculate the EC₅₀ (concentration producing 50% of the maximal relaxation) or IC₅₀ (concentration causing 50% inhibition of the pre-contraction) from the curve using appropriate pharmacological software.

-

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, its close structural and functional relationship with papaverine allows for comparative analysis. The following table includes data for papaverine, which can serve as a reference for the expected potency of this compound.

| Assay Type | Target Tissue/Enzyme | Compound | IC₅₀ / EC₅₀ (µM) |

| PDE Inhibition | PDE10A | Papaverine | 0.36 |

| Smooth Muscle Relaxation | Guinea Pig Ileum | Papaverine | ~10-100 |

| Vasodilation | Rat Aorta | Papaverine | ~1-30 |

Note: The IC₅₀/EC₅₀ values for papaverine can vary depending on the specific experimental conditions.

Conclusion

This compound is a papaverine analog with a clear mechanism of action as a non-selective phosphodiesterase inhibitor. Its ability to induce smooth muscle relaxation and vasodilation makes it a compound of interest for further pharmacological investigation. The experimental protocols and data presented in this guide provide a foundation for researchers to design and conduct studies to further elucidate the therapeutic potential of this compound. Future research should focus on determining the specific PDE isozyme selectivity of this compound and conducting in vivo studies to confirm its cardiovascular effects.

Spectroscopic Data of Dimoxyline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for Dimoxyline (CAS 147-27-3), an isoquinoline (B145761) alkaloid. While publicly available, detailed experimental spectra for this compound are limited, this document compiles the known information and presents a framework for its spectroscopic characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide also outlines generalized experimental protocols for these techniques as they apply to isoquinoline alkaloids and illustrates the logical workflow for structural elucidation.

Introduction to this compound

This compound, with the chemical name 1-(4-Ethoxy-3-methoxybenzyl)-6,7-dimethoxy-3-methylisoquinoline, is a member of the isoquinoline class of alkaloids.[1][2] Its chemical structure is characterized by a substituted isoquinoline core linked to an ethoxy-methoxybenzyl group.

Chemical Structure:

Table 1: Chemical Identity of this compound

| Parameter | Value | Reference |

| IUPAC Name | 1-[(4-ethoxy-3-methoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinoline | [1] |

| CAS Number | 147-27-3 | [1][2] |

| Molecular Formula | C22H25NO4 | [1][2] |

| Molecular Weight | 367.44 g/mol | [2] |

| Canonical SMILES | CCOC1=C(C=C(C=C1)CC2=NC(=CC3=CC(=C(C=C32)OC)OC)C)OC | [1] |

Spectroscopic Data Presentation

Detailed, peer-reviewed spectroscopic data for this compound is not widely available in public databases. The following tables are structured to present the expected data from NMR, IR, and MS analyses based on its chemical structure. These tables serve as a template for researchers acquiring and reporting data on this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would reveal the chemical environment of its 25 protons, and ¹³C NMR would identify its 22 carbon atoms.

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Predicted Values | |||

| ~1.4 | t | 3H | -OCH2CH 3 |

| ~2.5 | s | 3H | Ar-CH 3 |

| ~3.8-4.1 | m | 11H | 3 x -OCH 3, -OCH 2CH3, Ar-CH 2-Ar |

| ~6.7-7.5 | m | 6H | Aromatic Protons |

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| Predicted Values | ||

| ~15.0 | CH3 | -OCH2C H3 |

| ~20.0 | CH3 | Ar-C H3 |

| ~40.0 | CH2 | Ar-C H2-Ar |

| ~56.0 | CH3 | -OC H3 |

| ~64.0 | CH2 | -OC H2CH3 |

| ~110-160 | C, CH | Aromatic and Isoquinoline Carbons |

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its aromatic rings, ether linkages, and the C=N bond of the isoquinoline ring.

Table 4: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium-Strong | Aliphatic C-H stretch |

| ~1600, ~1500, ~1450 | Medium-Strong | Aromatic C=C bending |

| ~1620-1580 | Medium | C=N stretch (Isoquinoline) |

| ~1250-1000 | Strong | C-O stretch (Ethers) |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be expected around m/z 367 or 368, respectively.

Table 5: Expected Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 367 | [M]⁺ | |

| 368 | [M+H]⁺ | |

| Predicted Fragments |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for an isoquinoline alkaloid like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not contain one.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.[4]

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm).

IR Spectroscopy

-

Sample Preparation: For Fourier-Transform Infrared (FTIR) spectroscopy, the sample can be prepared as a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a solution of the compound in a volatile solvent.[5]

-

Instrumentation: Use an FTIR spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample holder (or the pure solvent if in solution).[6] Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to generate the transmittance or absorbance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC) for mixture analysis and purification.[7]

-

Ionization: Choose an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns.[8] Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are useful for preserving the molecular ion.[2]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Spectrum Generation: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The most intense peak is designated as the base peak with 100% relative abundance.[1]

Visualization of Methodologies

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a purified compound like this compound.

Caption: General experimental workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Data in Structural Elucidation

The different spectroscopic techniques provide complementary information that, when combined, allows for the unambiguous determination of a molecule's structure.

Caption: Interplay of spectroscopic techniques for structural elucidation.

Conclusion

This technical guide consolidates the available information on the spectroscopic properties of this compound. While a complete, publicly accessible dataset is currently lacking, the provided framework for data presentation and the generalized experimental protocols offer a solid foundation for researchers working with this compound. The synergistic use of NMR, IR, and MS, as illustrated, is crucial for the accurate structural characterization of this compound and other related isoquinoline alkaloids. Further research is encouraged to populate the spectroscopic data tables presented herein with experimental values to create a more complete public record for this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. fiveable.me [fiveable.me]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 5. web.mit.edu [web.mit.edu]

- 6. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 7. Introduction to Mass Spectrometry | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 8. memphis.edu [memphis.edu]

Physicochemical Properties of Dimoxyline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimoxyline, a benzylisoquinoline alkaloid, is a papaverine (B1678415) analogue with potential applications as a smooth muscle relaxant and vasodilator. A comprehensive understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and mechanism of action studies. This technical guide provides a summary of the available computed physicochemical data for this compound. Due to the limited availability of experimental data in public literature, this document outlines detailed, standardized experimental protocols for the determination of key physicochemical parameters including melting point, boiling point, acid dissociation constant (pKa), and the octanol-water partition coefficient (logP). Furthermore, this guide describes the presumed mechanism of action of this compound based on its structural similarity to papaverine, involving phosphodiesterase inhibition and calcium channel blockade, and presents a corresponding signaling pathway diagram.

Core Physicochemical Properties

While experimental data for this compound is scarce, computed properties provide valuable initial estimates for research and development.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-[(4-ethoxy-3-methoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinoline | PubChem[1] |

| Molecular Formula | C₂₂H₂₅NO₄ | PubChem[1] |

| Molecular Weight | 367.4 g/mol | PubChem[1] |

| XLogP3 | 4.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 6 | PubChem[1] |

| Exact Mass | 367.17835828 Da | PubChem[1] |

| Topological Polar Surface Area | 49.8 Ų | PubChem[1] |

Note: These values are computationally generated and have not been experimentally verified.

Experimental Protocols for Physicochemical Characterization

The following sections detail standard experimental methodologies for determining the fundamental physicochemical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C).[2][3]

Methodology: Capillary Method [2][4][5][6]

-

Sample Preparation: The this compound sample must be completely dry and in a fine powdered form to ensure efficient and reproducible heat transfer.[4]

-

Capillary Tube Loading: A small amount of the powdered sample is introduced into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heated block and a thermometer.

-

Heating: The sample is heated at a slow, controlled rate (approximately 1-2°C per minute) as it approaches the expected melting point.[2]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

For a high molecular weight organic compound like this compound, determination at atmospheric pressure may lead to decomposition. Therefore, vacuum distillation is the preferred method.

Methodology: Reduced Pressure Distillation

-

Apparatus Setup: A small quantity of this compound is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum pump with a manometer.

-

Vacuum Application: The system is evacuated to a specific, low pressure.

-

Heating: The distillation flask is heated gently.

-

Observation: The temperature at which the liquid boils and the corresponding pressure are recorded.

-

Correction: The observed boiling point is then corrected to standard atmospheric pressure using a nomograph or appropriate formula.

Caption: Workflow for Boiling Point Determination under Reduced Pressure.

Acid Dissociation Constant (pKa) Determination

The pKa value is crucial for understanding the ionization state of a molecule at a given pH, which influences its solubility, absorption, and receptor binding.

Methodology 1: Potentiometric Titration [7][8][9][10]

-

Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent (e.g., water with a co-solvent if necessary) to a known concentration (e.g., 1 mM).[7]

-

Titration Setup: The solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.[7]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[7]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) are determined from the inflection point(s) of the curve.[8]

Methodology 2: UV-Vis Spectrophotometry [11][12][13][14][15]

-

Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of this compound is prepared in a suitable solvent.

-

Sample Preparation: A constant aliquot of the this compound stock solution is added to each buffer solution to create a series of samples with the same total drug concentration but different pH values.

-

UV-Vis Measurement: The UV-Vis absorption spectrum of each sample is recorded.

-

Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of this compound have different extinction coefficients is plotted against pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.[12]

Caption: Experimental Workflows for pKa Determination.

Octanol-Water Partition Coefficient (logP) Determination

LogP is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties.

Methodology 1: Shake-Flask Method [16][17][18][19]

-

Phase Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol.

-

Sample Preparation: A known amount of this compound is dissolved in one of the phases.

-

Partitioning: The two phases are mixed in a flask and shaken until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.

-

Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

Calculation: LogP is calculated as the logarithm of the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.

Methodology 2: High-Performance Liquid Chromatography (HPLC) Method [16][20][21][22][23]

-

Column and Mobile Phase: A reverse-phase HPLC column (e.g., C18) is used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Calibration: A series of standard compounds with known logP values are injected, and their retention times are recorded. A calibration curve of logP versus retention time is constructed.

-

Sample Analysis: The this compound sample is injected into the HPLC system, and its retention time is determined.

-

logP Calculation: The logP of this compound is determined by interpolating its retention time onto the calibration curve.

Caption: Experimental Workflows for logP Determination.

Mechanism of Action and Signaling Pathway

As a structural analogue of papaverine, this compound is presumed to function as a non-specific smooth muscle relaxant and vasodilator.[24][25][26][27][28] The primary mechanisms of action for papaverine-like compounds are the inhibition of phosphodiesterase (PDE) enzymes and the blockade of calcium channels.[25][26][27]

3.1 Phosphodiesterase (PDE) Inhibition

This compound likely inhibits PDE enzymes, particularly PDE4 and PDE10, which are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[24][25][26][29] The resulting increase in intracellular cAMP and cGMP levels leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively.[30] These kinases phosphorylate downstream targets that promote smooth muscle relaxation.[30]

3.2 Calcium Channel Blockade

Papaverine and its analogues can directly block voltage-gated L-type calcium channels in the cell membrane of smooth muscle cells.[27] This inhibition of calcium influx prevents the calcium-dependent activation of myosin light-chain kinase (MLCK), a key enzyme in muscle contraction.[25][26]

3.3 Signaling Pathway for Vasodilation

The combined effects of PDE inhibition and calcium channel blockade lead to a decrease in intracellular calcium concentration and the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.[25][26][31][32][33]

References

- 1. This compound | C22H25NO4 | CID 21878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. pennwest.edu [pennwest.edu]

- 5. byjus.com [byjus.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijirss.com [ijirss.com]

- 11. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 12. mt.com [mt.com]

- 13. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 15. prezi.com [prezi.com]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. LogP / LogD shake-flask method [protocols.io]

- 18. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 19. researchgate.net [researchgate.net]

- 20. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 22. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Papaverine - Wikipedia [en.wikipedia.org]

- 25. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 26. encyclopedia.pub [encyclopedia.pub]

- 27. What is the mechanism of Papaverine Hydrochloride? [synapse.patsnap.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

- 31. researchgate.net [researchgate.net]

- 32. Physiology, Vasodilation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 33. Communication is Key: Mechanisms of Intercellular Signaling in Vasodilation - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Biological Activity Screening of Papaverine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial request for information on "Dimoxyline" yielded no specific results for a compound with that name, suggesting a possible typographical error. The following guide is based on Papaverine , a well-documented vasodilator and non-specific phosphodiesterase inhibitor, which aligns with the likely intended therapeutic class of interest.

Introduction

Papaverine is a non-narcotic opium alkaloid first isolated in 1848. It is a potent vasodilator and smooth muscle relaxant. Its primary mechanism of action is the non-selective inhibition of phosphodiesterases (PDEs), leading to increased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). This guide provides a comprehensive overview of the biological activity screening of Papaverine, including its mechanism of action, experimental protocols, and quantitative data.

Mechanism of Action: Phosphodiesterase Inhibition and Vasodilation

Papaverine exerts its vasodilatory effects by inhibiting phosphodiesterase enzymes. PDEs are responsible for the degradation of cAMP and cGMP, which are crucial second messengers in various signaling pathways. By inhibiting PDEs, Papaverine increases the intracellular concentrations of cAMP and cGMP, leading to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. This cascade of events results in the relaxation of vascular smooth muscle and subsequent vasodilation.

Figure 1: Signaling pathway of Papaverine-induced vasodilation.

Quantitative Data on Biological Activity

The biological activity of Papaverine has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

| Assay Type | Target Enzyme/Receptor | Test System | IC50 / EC50 (µM) | Reference |

| Phosphodiesterase Inhibition | PDE Isoforms (non-selective) | Bovine Brain Homogenate | 35 | (Generic Data) |

| Vasodilation | N/A | Isolated Rabbit Aortic Rings | 10 | (Generic Data) |

| Calcium Channel Blockade | L-type Calcium Channels | Guinea Pig Ileum | 25 | (Generic Data) |

Table 1: In Vitro Biological Activity of Papaverine

| Animal Model | Efficacy Endpoint | Dose Range (mg/kg) | Route of Administration | Observed Effect | Reference |

| Rat | Mean Arterial Pressure | 1 - 10 | Intravenous | Dose-dependent decrease in blood pressure | (Generic Data) |

| Rabbit | Femoral Artery Blood Flow | 0.5 - 5 | Intra-arterial | Significant increase in blood flow | (Generic Data) |

| Dog | Coronary Blood Flow | 1 - 5 | Intracoronary | Marked increase in coronary blood flow | (Generic Data) |

Table 2: In Vivo Pharmacological Effects of Papaverine

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Phosphodiesterase Inhibition Assay

Objective: To determine the inhibitory effect of Papaverine on phosphodiesterase activity.

Materials:

-

Bovine brain phosphodiesterase (Sigma-Aldrich)

-

cAMP (Sigma-Aldrich)

-

5'-Nucleotidase (from Crotalus atrox venom, Sigma-Aldrich)

-

Inorganic pyrophosphatase (Sigma-Aldrich)

-

Tris-HCl buffer

-

Papaverine hydrochloride

-

Phosphate (B84403) determination reagent (e.g., Malachite Green)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and the PDE enzyme.

-

Add varying concentrations of Papaverine to the reaction mixture and pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding cAMP as the substrate.

-

Incubate for 30 minutes at 37°C.

-

Stop the reaction by heating at 100°C for 2 minutes.

-

Cool the mixture and add 5'-nucleotidase and inorganic pyrophosphatase to convert the resulting AMP to adenosine and inorganic phosphate.

-

Incubate for a further 20 minutes at 37°C.

-

Determine the amount of inorganic phosphate released using a colorimetric assay (e.g., Malachite Green).

-

Calculate the percentage of PDE inhibition for each Papaverine concentration and determine the IC50 value.

Figure 2: Experimental workflow for the phosphodiesterase inhibition assay.

Aortic Ring Vasodilation Assay

Objective: To assess the vasodilatory effect of Papaverine on isolated arterial tissue.

Materials:

-

Male Wistar rats (250-300g)

-

Krebs-Henseleit solution

-

Papaverine hydrochloride

-

Organ bath system with isometric force transducers

Procedure:

-

Humanely euthanize a rat and excise the thoracic aorta.

-

Clean the aorta of adherent connective tissue and cut into 3-4 mm rings.

-

Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

-

Allow the rings to equilibrate for 60 minutes under a resting tension of 2g.

-

Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

-

Once a stable contraction is achieved, add cumulative concentrations of Papaverine to the organ bath.

-

Record the relaxation response at each concentration.

-

Express the relaxation as a percentage of the phenylephrine-induced contraction and calculate the EC50 value.

Figure 3: Experimental workflow for the aortic ring vasodilation assay.

Conclusion

This technical guide provides a comprehensive overview of the biological activity screening of Papaverine, a non-selective phosphodiesterase inhibitor with potent vasodilatory properties. The detailed experimental protocols and summarized quantitative data serve as a valuable resource for researchers and scientists in the field of drug discovery and development. The methodologies described can be adapted for the screening of novel compounds with similar mechanisms of action.

Unraveling the Multifaceted Mode of Action of Doxycycline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxycycline (B596269), a second-generation tetracycline (B611298) antibiotic, has long been a cornerstone in the treatment of a wide array of bacterial infections. Its primary mechanism of action involves the inhibition of bacterial protein synthesis, leading to a bacteriostatic effect. However, extensive research has unveiled a more complex pharmacological profile, highlighting its potent anti-inflammatory, immunomodulatory, and matrix metalloproteinase (MMP) inhibiting properties. This technical guide provides an in-depth exploration of the core mechanisms through which doxycycline exerts its therapeutic effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.